![molecular formula C11H13NO2 B119794 2-Morpholinobenzaldehyde CAS No. 58028-76-5](/img/structure/B119794.png)
2-Morpholinobenzaldehyde
Overview
Description
2-Morpholinobenzaldehyde, also known as 2- (4-morpholinyl)benzaldehyde, is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of morpholines, including 2-Morpholinobenzaldehyde, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of 2-Morpholinobenzaldehyde consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Physical And Chemical Properties Analysis
2-Morpholinobenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±37.0 °C at 760 mmHg, and a melting point of 45-48ºC . It is a solid substance at room temperature .
Scientific Research Applications
Chemical Synthesis
2-Morpholinobenzaldehyde is often used as a reagent in chemical synthesis . It is a versatile compound that can be used to produce a variety of other chemicals .
Chemiluminescent Activators
One of the unique applications of 2-Morpholinobenzaldehyde is its use in the synthesis of lophine derivatives, which serve as chemiluminescent in vitro activators for the detection of free radicals . These compounds are used in research to measure the overproduction of free radicals and reactive oxygen species (ROS), which are known to cause oxidative stress .
Detection of Oxidative Stress
The lophine derivatives synthesized from 2-Morpholinobenzaldehyde can be used in various systems for chemiluminescent assay in vitro . These include Fenton’s system for the generation of hydroxyl and –OH species, hydrogen peroxide (H2O2), iron (II) sulfate (FeSO4), glutathione-peroxidase for monitoring the deactivation of H2O2, ascorbic acid-Fenton’s reagent, and reduced α-nicotinamide adenine dinucleotide (NADH)-phenazine methosulfate for the generation of superoxide radicals (O2·−) .
Biological Research
2-Morpholinobenzaldehyde and its derivatives can be used as chemiluminescent probes in medical and biological research . They can help in the study of free radical reactions and the generation of reactive oxygen species (ROS), which are vital in metabolism .
Pharmaceutical Research
In pharmaceutical research, 2-Morpholinobenzaldehyde can be used in the development of new drugs. Its derivatives can be used to study the effects of oxidative stress in various diseases .
Material Science
In material science, 2-Morpholinobenzaldehyde can be used in the synthesis of new materials. Its derivatives can be used to study their physicochemical properties .
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAEWVBVHSDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371767 | |
Record name | 2-Morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinobenzaldehyde | |
CAS RN |
58028-76-5 | |
Record name | 2-Morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the role of 2-Morpholinobenzaldehyde in the synthesis of 1,2-pyrrole-annulated benzazepines?
A1: 2-Morpholinobenzaldehyde serves as a crucial starting material in the Brønsted acid-catalyzed synthesis of 1,2-pyrrole-annulated benzazepines. [] The reaction involves a domino sequence starting with a dehydration reaction between 2-arylpyrroles and 2-Morpholinobenzaldehyde. This is followed by a 1,5-hydride shift and a final cyclization step, ultimately forming the desired 1,2-pyrrole-annulated benzazepine product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.